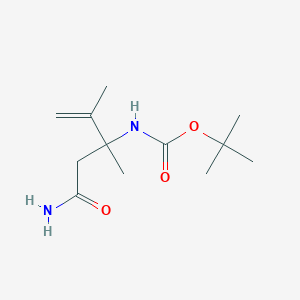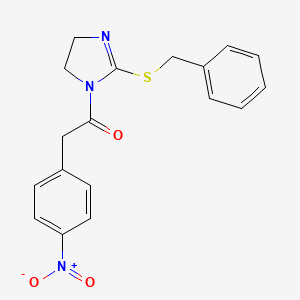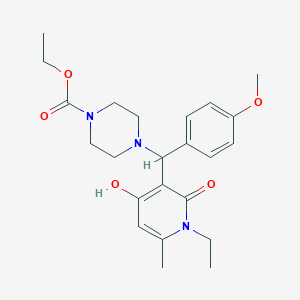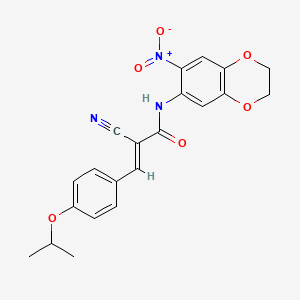![molecular formula C6H11Cl2N3O2S B2705208 Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride CAS No. 2416243-17-7](/img/structure/B2705208.png)
Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiadiazole derivative that has been synthesized using various methods. The compound has demonstrated a range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Properties
Methyl 2-(thiazol-2-ylcarbamoyl)acetate, as a starting material, was synthesized and utilized in the creation of various derivatives, including thiosemicarbazide, triazole, and thiadiazolyl derivatives, through multiple reactions. These compounds were found to exhibit significant antihypertensive α-blocking activity with low toxicity, highlighting their potential in developing antihypertensive treatments (Abdel-Wahab et al., 2008).
Antimicrobial Applications
The conversion of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole through various chemical reactions resulted in the formation of formazans, Schiff bases, and hydrazide derivatives. These compounds exhibited moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their use in addressing antimicrobial resistance issues (Sah et al., 2014).
Development of Antimicrobial Agents
A novel synthetic route was developed for 2-amino-5-(l-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, an important antimicrobial agent. This route involves the preparation of halomethyl-1,3,4-thiadiazoles and their conversion, highlighting the compound's significance in antimicrobial drug development (Remers et al., 1969).
Synthesis of Bioactive Compounds
The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds revealed potential biological activity. These compounds were synthesized using a two-step procedure involving chlorosubstituted anthranilic acids, and their biological activity is anticipated based on their structural characteristics (Párkányi & Schmidt, 2000).
Antibiotic Side-Chain Synthesis
A practical synthesis of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key acyl moiety in fourth-generation cephem antibiotics, was achieved. This synthesis involved several routes starting from aminoisoxazoles and highlighted the importance of this compound in the development of advanced antibiotics (Tatsuta et al., 1994).
Propiedades
IUPAC Name |
methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c1-11-6(10)2-4-8-9-5(3-7)12-4;;/h2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIABNYZKCLIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(S1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

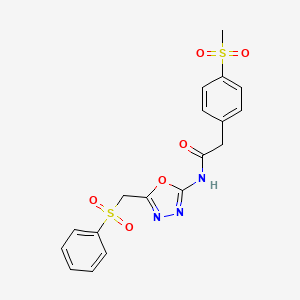
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)

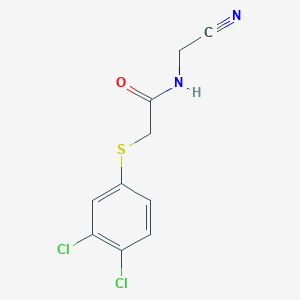
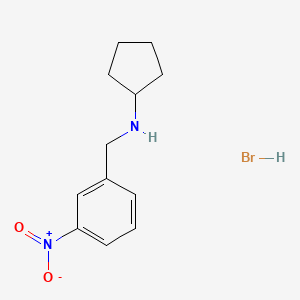
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)



